molecular formula C8H8N2O2 B13944121 (3-(Furan-2-yl)isoxazol-5-yl)methanamine

(3-(Furan-2-yl)isoxazol-5-yl)methanamine

Cat. No.: B13944121
M. Wt: 164.16 g/mol
InChI Key: KXCUGZCNTASALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Furan-2-yl)isoxazol-5-yl)methanamine is a heterocyclic compound that features both furan and isoxazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceuticals. The compound’s unique structure makes it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-2-yl)isoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-(Furan-2-yl)isoxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the isoxazole ring yields isoxazolines .

Scientific Research Applications

(3-(Furan-2-yl)isoxazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Furan-2-yl)isoxazol-5-yl)methanamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

    (5-(Furan-2-yl)isoxazol-3-yl)methanamine: This compound is structurally similar but has the furan and isoxazole rings in different positions.

    (5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound features a pyridine ring instead of an isoxazole ring.

Uniqueness: (3-(Furan-2-yl)isoxazol-5-yl)methanamine is unique due to the specific positioning of its furan and isoxazole rings, which may result in different biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

[3-(furan-2-yl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C8H8N2O2/c9-5-6-4-7(10-12-6)8-2-1-3-11-8/h1-4H,5,9H2

InChI Key

KXCUGZCNTASALA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NOC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.